molecular formula C9H12O B14313821 Non-6-EN-3-YN-2-one CAS No. 109987-11-3

Non-6-EN-3-YN-2-one

Cat. No.: B14313821
CAS No.: 109987-11-3
M. Wt: 136.19 g/mol
InChI Key: LQQCDWWJYBKYPZ-UHFFFAOYSA-N
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Description

Non-6-EN-3-YN-2-one is an unsaturated cyclic ketone with the molecular formula C₉H₁₂O. Its structure features a nine-carbon chain (nonane backbone) containing a ketone group at position 2, an alkyne (triple bond) at position 3, and a double bond (alkene) at position 4. This arrangement creates a conjugated system that influences its reactivity and physical properties.

Properties

CAS No.

109987-11-3

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

non-6-en-3-yn-2-one

InChI

InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h4-5H,3,6H2,1-2H3

InChI Key

LQQCDWWJYBKYPZ-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC#CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-6-EN-3-YN-2-one can be synthesized through several methods, one of which involves the Bohlmann-Rahtz Pyridine Synthesis. This method includes the condensation of enamines with ethynylketones to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the desired product . Another approach involves a one-pot, three-step process using palladium(II)- and ruthenium(II)-catalysis, which allows for the efficient synthesis of highly substituted enynes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and ruthenium is common in these processes to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Non-6-EN-3-YN-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions for these reactions vary but often involve the use of catalysts and specific temperature and pressure settings to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alkanes or alkenes.

Mechanism of Action

The mechanism of action of Non-6-EN-3-YN-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Property This compound Non-3-YN-8-ONE (Z)-1-(1,3-Dioxan-2-yl)non-6-en-3-one
Molecular Formula C₉H₁₂O C₉H₁₂O C₁₁H₁₈O₃
Functional Groups Ketone, alkyne, alkene Ketone, alkyne Ketone, alkene, dioxane
Boiling Point (°C) ~195–200 (est.) ~185–190 197–198 (1.5 Torr)
Reactivity Moderate conjugation High electrophilicity Acid-stable, chiral

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